molecular formula C27H26O3 B1668758 CD437 CAS No. 125316-60-1

CD437

Cat. No.: B1668758
CAS No.: 125316-60-1
M. Wt: 398.5 g/mol
InChI Key: LDGIHZJOIQSHPB-UHFFFAOYSA-N
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Description

It is known for its ability to activate retinoic acid receptor gamma (RARγ) and induce apoptosis in various cancer cell lines . This compound has garnered significant interest due to its potential therapeutic applications, particularly in oncology.

Mechanism of Action

Target of Action

CD437, also known as AHPN or 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid, is a synthetic retinoid that acts as a selective agonist of the retinoic acid receptor (RAR)γ . It has been identified to target DNA polymerase α (POLA1), an enzyme responsible for initiating DNA synthesis during the S phase of the cell cycle .

Mode of Action

This compound inhibits DNA replication in cells and recombinant POLA1 activity in vitro . This inhibition is abrogated by certain POLA1 mutations, supporting POLA1 as the direct antitumor target of this compound . The compound’s interaction with POLA1 is evidenced by an increase in the total fluorescence intensity and anisotropy of this compound in the presence of increasing concentrations of POLA1, consistent with a direct binding interaction .

Biochemical Pathways

This compound effectively inhibits cancer cell growth by inducing G0/G1 arrest and apoptosis . This process is accompanied by the rapid induction of c-Jun, nur77, and p21 WAF1/CIP1 . Expression of p53 and Bcl-2 is differentially regulated by this compound in different cancer cell lines and may play a role in regulating this compound-induced apoptotic processes .

Pharmacokinetics

Peritoneal administration of this compound over 3 weeks led to regression of mouse xenograft tumors derived from human cancer cell lines, without any signs of toxicity .

Result of Action

This compound’s action results in the inhibition of cancer cell growth and the induction of apoptosis . It has been shown to have potent bactericidal effects on Enterococcus faecalis, a biofilm-forming pathogen . Additionally, this compound has demonstrated antiviral activity against various viruses, including the mumps virus .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound has been found to exhibit synergistic effects when administered in combination with gentamicin and additive effects when combined with ceftriaxone sodium . .

Biochemical Analysis

Biochemical Properties

CD437 has been shown to interact with a variety of enzymes, proteins, and other biomolecules. It effectively inhibits lung cancer cell growth by inducing G0/G1 arrest and apoptosis, a process that is accompanied by rapid induction of c-Jun, nur77, and p21 WAF1/CIP1 . The expression of p53 and Bcl-2 was differentially regulated by this compound in different lung cancer cell lines and may play a role in regulating this compound-induced apoptotic process .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inducing growth inhibition and apoptosis in human breast cancer cells . In human lung cancer cell lines, this compound effectively inhibited cell growth by inducing G0/G1 arrest and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It induces apoptosis through a mitochondrial pathway independent of the nucleus . It causes a rapid disruption of the inner mitochondrial transmembrane potential (Δψm) mediated by the mitochondrial permeability transition (MPT) .

Temporal Effects in Laboratory Settings

It is known that this compound induces rapid biological responses, suggesting that its effects may change over time .

Metabolic Pathways

It is known that this compound induces apoptosis through a mitochondrial pathway , suggesting that it may interact with enzymes or cofactors involved in mitochondrial metabolism.

Subcellular Localization

This compound induces apoptosis through a mitochondrial pathway , suggesting that it may be localized to the mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid involves several steps. One common method includes the reaction of 1-adamantyl bromide with 4-hydroxybenzaldehyde to form 3-(1-adamantyl)-4-hydroxybenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation with 2-naphthoic acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid is unique due to its dual ability to induce differentiation and apoptosis. Similar compounds include:

The uniqueness of 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid lies in its ability to induce apoptosis in retinoid-resistant cancer cell lines, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

6-[3-(1-adamantyl)-4-hydroxyphenyl]naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O3/c28-25-6-5-22(20-1-2-21-11-23(26(29)30)4-3-19(21)10-20)12-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGIHZJOIQSHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154737
Record name Cd 437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125316-60-1
Record name AHPN
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125316-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CD 437
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125316601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cd 437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Hydroxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: CD437 demonstrates a dual mechanism of action, interacting with both nuclear retinoic acid receptors (RARs) and triggering receptor-independent pathways.

  • RAR-independent activity: this compound induces apoptosis in various cancer cell lines through a receptor-independent mechanism, which appears to be more prominent than its RAR-mediated effects. [, , , ] This apoptotic activity is characterized by:
    • Rapid DNA adduct formation: This occurs independently of cell type and precedes the DNA damage response. []
    • Activation of the p38 and JNK/SAPK pathways: These pathways are activated early in the apoptotic process. While inhibiting p38 does not prevent apoptosis, JNK/SAPK activation appears to be upstream of caspase activation. []
    • Induction of cell cycle arrest: this compound can induce either G1 or G2/M arrest depending on the cell line. [, , , ] This arrest is associated with alterations in the expression and activity of cell cycle regulators such as p21, cyclin A, cyclin B, and E2F-1. [, , , ]
    • Mitochondrial disruption: this compound induces mitochondrial instability, leading to cytochrome c release, which then activates the caspase cascade. [, , ]
    • Caspase activation: Caspases 3, 7, 8, and 9 are activated, leading to PARP cleavage and ultimately apoptosis. [, , , , ]
    • Upregulation of death receptors: this compound increases the expression of death receptors such as Fas, DR4, and DR5, sensitizing cells to apoptosis. [, , , ]

A:

  • Spectroscopic data: While the provided research papers do not delve into detailed spectroscopic characterization, they often refer to this compound as a "conformationally restricted synthetic retinoid." [, ] This suggests that its structure has been designed to limit its conformational flexibility compared to natural retinoids. Further investigation into the literature or chemical databases would be needed for detailed spectroscopic data.

ANone: The provided research focuses primarily on the biological activity of this compound and doesn't extensively cover its material compatibility and stability under various conditions. Further research is needed in this area.

ANone: The provided research focuses solely on the biological activity of this compound as an anti-cancer agent. There is no mention of any catalytic properties or applications.

ANone: None of the provided papers explicitly discuss the use of computational chemistry or modeling to study this compound.

ANone: While a detailed SAR study is not presented, several findings point towards important structural features:

  • Conformational restriction: this compound's conformational restriction, compared to natural retinoids, is highlighted in several papers, suggesting its importance for activity. [, ]
  • Adamantyl group: The presence of the adamantyl group is crucial for the specific activity of this compound, as highlighted by its structural difference from other retinoids. [, , , ]
  • Comparison with analogs: The differing effects of this compound compared to other retinoids like ATRA, fenretinide, and CD2325 provide insights into its SAR. [, , , ] For example, this compound induces apoptosis in ATRA-resistant cells, suggesting its distinct structural features enable a different mechanism of action. [, ]

ANone: The provided research primarily focuses on the biological activity of this compound and does not provide detailed information about its stability under various conditions or formulation strategies to improve stability, solubility, or bioavailability.

ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound in various cancer cell lines. There is no discussion regarding specific SHE regulations or compliance related to this compound.

  • In vivo activity: this compound exhibits growth inhibitory effects in xenograft models of melanoma and B-cell chronic lymphocytic leukemia. [, ]
  • Route of administration: this compound has been administered intraperitoneally in mouse models. []

ANone:

  • In vitro efficacy: this compound effectively inhibits the growth of various cancer cell lines in vitro, including lung cancer, [, , , , , ] prostate cancer, [] breast cancer, [, , ] ovarian cancer, [, , ] leukemia, [, , , ] melanoma, [, , ] esophageal cancer, [] and neuroblastoma. [] It induces apoptosis in both p53-dependent and p53-independent manners. [, , , ]
  • In vivo efficacy: this compound demonstrates antitumor activity in vivo, inhibiting the growth of human melanoma cells and B-cell chronic lymphocytic leukemia cells in xenograft models. [, ]

A:

  • Resistance mechanisms: While specific resistance mechanisms haven't been extensively studied, some insights emerge:
    • Deficiency in downstream signaling: A this compound-resistant acute promyelocytic leukemia cell line exhibited deficiencies in downstream signaling events such as NFκB and AP-1 activation and Akt phosphorylation. []
    • Resistance upstream of cytochrome c release: Resistance in this cell line occurred upstream of cytochrome c release and caspase activation. []

ANone: While the research primarily focuses on antitumor activity, one study highlights the selective action of this compound:

  • Selective apoptosis induction: this compound induces apoptosis in human lung cancer cells while sparing normal human lung epithelial cells. [, ] This suggests a potential for a favorable safety profile, but further research is needed to fully evaluate the toxicity and long-term effects of this compound.

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